

# codeine versus morphine potency

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## Compound Focus: Cidine

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## Potency Comparison at a Glance

The following table consolidates relative potency data from animal models and clinical studies.

Context	Codeine Potency Relative to Morphine	Notes
<b>Animal Model (Addict Rats)</b> [1]	0.67x (95% fiducial interval: 0.45-1.0)	Based on intravenous self-administration behavior, not direct analgesic effect.
<b>Clinical Pain (Intramuscular)</b> [2]	Not directly stated for morphine, but oxycodone was 10x more potent than codeine.	In terms of total analgesic effect.
<b>Clinical Equivalence (Oral)</b> [3] [4]	Approximately 0.1x (1/10th)	Common clinical conversion: 60 mg codeine is approximately equivalent to 6 mg morphine [4].

## Detailed Experimental Protocols

To ensure reproducibility for a scientific audience, here are the methodologies from two pivotal studies.

## Self-Maintained Addiction Assay in Rats (1965)

This foundational study assessed the potency of narcotics based on their ability to maintain self-administration in addicted rats [1].

- **Objective:** To obtain potency estimates of codeine, methadone, and dihydromorphinone relative to morphine in experimental addict rats.
- **Subjects & Model:** Addict rats with a chronic right heart cannula for intravenous drug delivery.
- **Drug Administration:**
  - Drugs were administered through the cannula, with intake under the rat's voluntary control.
  - Animals were offered two doses of morphine (3.2 and 10 mg/kg/injection) and two doses of the test compound.
  - A fixed-ratio reinforcement schedule of 10:1 was used (e.g., 10 lever presses for one injection).
- **Data Collection & Analysis:**
  - The logarithm of the daily number of injections taken was used as the effect metameter.
  - Each potency estimate was based on results from four rats.
  - A diurnal variation in opiate intake was observed and noted.
- **Key Findings:**
  - The study concluded that the analgesic activity for codeine was **not proportional** to its ability to substitute for morphine in addict rats [1]. The potency estimate for codeine was **0.67x** that of morphine in this behavioral model.

## Clinical Analgesia Study in Cancer Patients (1978)

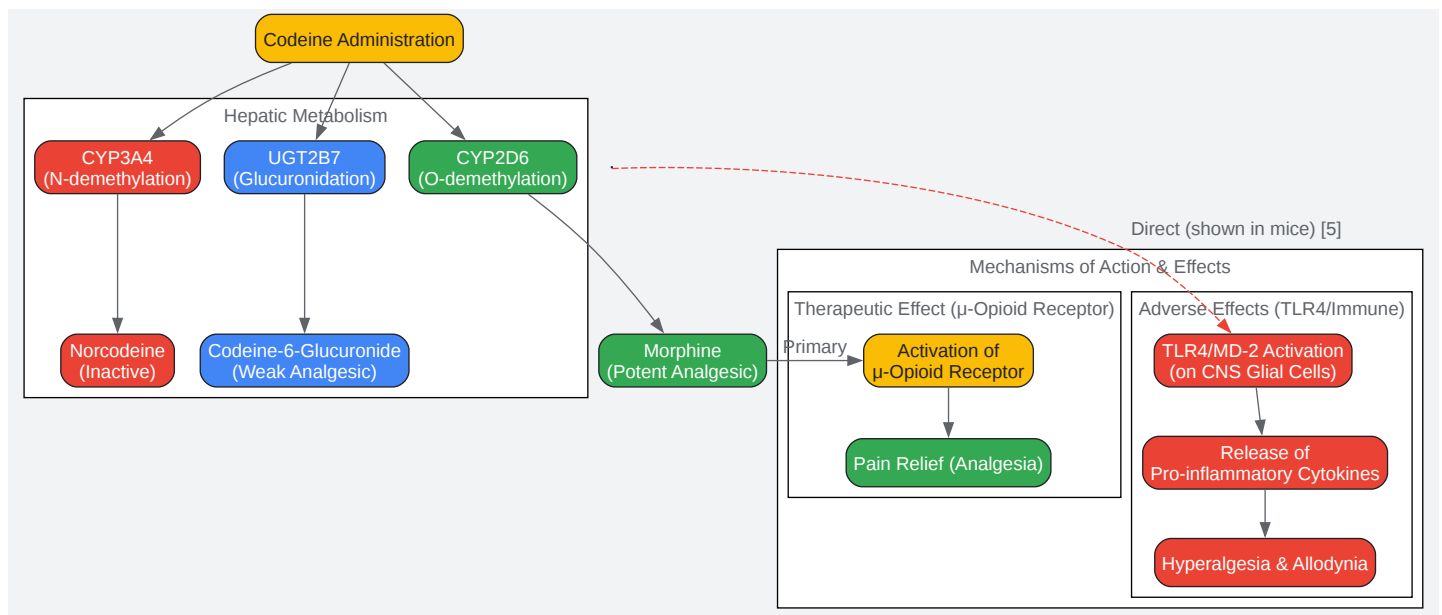
This double-blind clinical trial evaluated the relative analgesic potency of single intramuscular doses in patients with chronic cancer pain [2].

- **Objective:** To compare the relative analgesic potency of intramuscular oxycodone with intramuscular morphine and codeine.
- **Study Design:** Double-blind, graded-dose study.
- **Participants:** Patients with chronic pain due to cancer.
- **Interventions:** Single, graded intramuscular doses of the study drugs.
- **Outcome Measures:**
  - **Total Analgesic Effect:** Considering both the intensity and duration of pain relief.
  - **Peak Analgesia:** The maximum level of pain relief achieved.
- **Key Findings:**
  - Oxycodone was found to be **10 times as potent as codeine** in terms of total analgesic effect [2].

- The results contributed to a consistent pattern of analgesic structure-activity relationships but did not support the hypothesis that codeine's activity is solely due to its O-demethylation to morphine in humans.

## Codeine Metabolism and Signaling Pathway

Codeine is primarily a prodrug, and its effects are largely dependent on its conversion to morphine in the body [4]. The following diagram illustrates its metabolic pathway and the dual mechanisms of action and adverse effects.



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The diagram above shows that codeine's analgesic effect is primarily dependent on its conversion to morphine via the CYP2D6 enzyme. Morphine then provides pain relief by activating  $\mu$ -opioid receptors in the central nervous system [4]. Notably, research in mouse models suggests codeine may also directly activate the TLR4/MD-2 complex on glial cells, potentially leading to pro-inflammatory responses and paradoxical pain enhancement (hyperalgesia), independent of its conversion to morphine [5].

## Key Clinical and Research Implications

- **Variable Patient Response:** Individual conversion of codeine to morphine is highly variable due to genetic polymorphisms in the CYP2D6 enzyme. Patients can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers, leading to dramatically different responses to the same dose of codeine, ranging from no analgesia to potential toxicity [4].
- **Ceiling Effect:** Codeine has a "ceiling effect" for analgesia, where dose escalations beyond 240mg/24 hours provide limited additional pain relief but significantly increase adverse effects. For more severe pain, switching to a non-prodrug opioid like morphine is often recommended [4].
- **Drug-Drug Interactions:** Co-administration of codeine with CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) can prevent its conversion to morphine, rendering it ineffective [4].

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